molecular formula C10H15N5O B11881036 2-Amino-9-(2-methylbutyl)-3,9-dihydro-6h-purin-6-one CAS No. 14937-70-3

2-Amino-9-(2-methylbutyl)-3,9-dihydro-6h-purin-6-one

Cat. No.: B11881036
CAS No.: 14937-70-3
M. Wt: 221.26 g/mol
InChI Key: YUPWTCBSLXZXPA-UHFFFAOYSA-N
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Description

2-Amino-9-(2-methylbutyl)-3,9-dihydro-6h-purin-6-one is a purine derivative with a unique structure that includes an amino group and a 2-methylbutyl side chain. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(2-methylbutyl)-3,9-dihydro-6h-purin-6-one typically involves the reaction of a purine precursor with an appropriate alkylating agent. One common method is the alkylation of 2-amino-6-chloropurine with 2-methylbutyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-methylbutyl)-3,9-dihydro-6h-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the amino group or the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted purine derivatives.

Scientific Research Applications

2-Amino-9-(2-methylbutyl)-3,9-dihydro-6h-purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-9-(2-methylbutyl)-3,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets and pathways. The amino group and the purine ring structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-9-(2-methylbutyl)-3H-purine-6-thione: This compound has a similar structure but with a thione group instead of a keto group.

    2-Amino-9-(β-D-ribofuranosyl)purine: This nucleoside analog has a ribose sugar attached to the purine ring.

    2-Amino-6-chloropurine: A precursor used in the synthesis of 2-Amino-9-(2-methylbutyl)-3,9-dihydro-6h-purin-6-one.

Uniqueness

This compound is unique due to its specific side chain and the presence of both an amino group and a purine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

14937-70-3

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-9-(2-methylbutyl)-1H-purin-6-one

InChI

InChI=1S/C10H15N5O/c1-3-6(2)4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-6H,3-4H2,1-2H3,(H3,11,13,14,16)

InChI Key

YUPWTCBSLXZXPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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